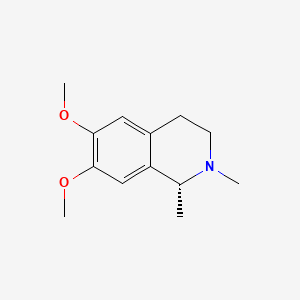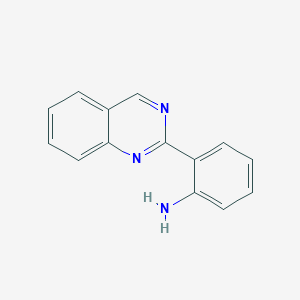![molecular formula C12H18O2Si B11882949 Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- CAS No. 97389-69-0](/img/structure/B11882949.png)
Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C12H18O2Si and a molecular weight of 222.36 g/mol It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone typically involves the reaction of 2-hydroxy-5-methylacetophenone with trimethylchlorosilane in the presence of a base . The reaction conditions generally include:
Reagents: 2-hydroxy-5-methylacetophenone, trimethylchlorosilane, and a base such as pyridine or triethylamine.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halides or organometallic compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone can be compared with similar compounds such as:
5-Methyl-2-trimethylsilyloxy-acetophenone: Similar structure but with different substituents on the phenyl ring.
2-Hydroxy-5-methylacetophenone: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl derivatives of acetophenone: Various derivatives with different substitution patterns on the phenyl ring.
The uniqueness of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
97389-69-0 |
|---|---|
Fórmula molecular |
C12H18O2Si |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-(5-methyl-2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C12H18O2Si/c1-9-6-7-12(14-15(3,4)5)11(8-9)10(2)13/h6-8H,1-5H3 |
Clave InChI |
LZFQRXBEWMGXCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)


